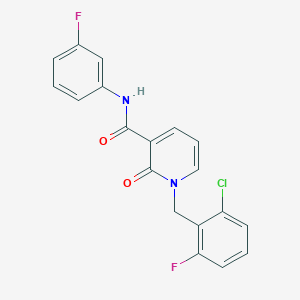
1-(2-chloro-6-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClF2N2O2 and its molecular weight is 374.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV Integrase Inhibitors
- A class of agents including N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides has shown potent inhibition of HIV-integrase-catalyzed strand transfer processes. These compounds, including 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, exhibit promising antiviral activity (Pace et al., 2007).
Antibacterial and Antimicrobial Properties
- A study conducted by Özdemir et al. (2012) revealed that certain pyridine-2,6-dicarboxamide derivatives, which are structurally related, demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria (Özdemir et al., 2012).
- Another study by Ahsan et al. (2016) on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which have structural similarities, showed significant antibacterial and antifungal activities (Ahsan et al., 2016).
Material Science Applications
- Research by Hsiao et al. (2000) on ortho-linked polyamides based on bis(ether-carboxylic acid) indicates potential material science applications for similar chemical structures (Hsiao et al., 2000).
- Another study by Yang et al. (1999) on aromatic polyamides based on a bis(ether‐carboxylic acid) suggests that similar compounds could have applications in the development of high-performance polymers (Yang et al., 1999).
Kinase Inhibition
- A study by Schroeder et al. (2009) on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their potential as potent and selective Met kinase inhibitors (Schroeder et al., 2009).
Fluorescence and Spectroscopy
- Patil et al. (2011) studied the solvent effect on absorption and fluorescence spectra of carboxamides, indicating potential applications in spectroscopy and materials characterization (Patil et al., 2011).
Analyse Biochimique
Biochemical Properties
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to bind to the stimulator of interferon genes (STING) protein, which is an adaptor protein involved in innate immunity . This interaction promotes the oligomerization and activation of STING, leading to downstream signaling pathways essential for immune responses . The compound’s ability to stabilize STING oligomers highlights its potential in modulating immune functions.
Cellular Effects
The effects of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide on various cell types are profound. It influences cell signaling pathways, particularly those related to immune responses. By activating STING, the compound enhances the production of type I interferons and other cytokines, which are critical for antiviral and antitumor immunity . Additionally, it affects gene expression by inducing the transcription of genes involved in immune responses, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to a cryptic pocket in the transmembrane domain of STING, promoting its oligomerization and activation . This binding induces conformational changes in STING, facilitating its interaction with downstream signaling molecules and leading to the activation of immune response pathways. The compound’s ability to stabilize STING oligomers is crucial for its function as an immune modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and immune dysregulation. Understanding the dosage thresholds and optimizing the therapeutic window are crucial for the compound’s safe and effective use in clinical applications.
Transport and Distribution
The transport and distribution of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments affect its activity and function. Studies have shown that it is transported efficiently within cells, reaching its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the endoplasmic reticulum and Golgi apparatus is essential for its interaction with STING and subsequent activation of immune responses . Understanding the mechanisms governing its subcellular localization will provide insights into its functional roles.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-7-2-8-17(22)15(16)11-24-9-3-6-14(19(24)26)18(25)23-13-5-1-4-12(21)10-13/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYKQLCMGOXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
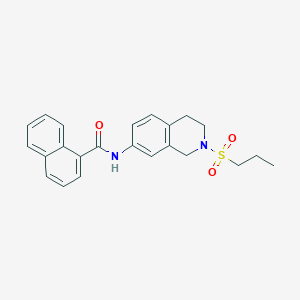
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)



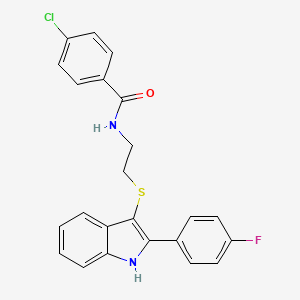
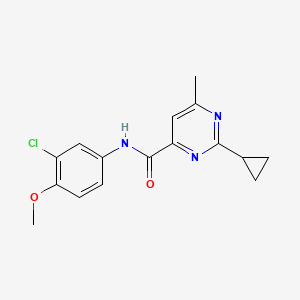
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)
![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)
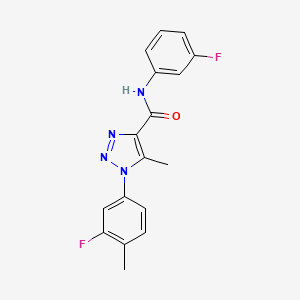
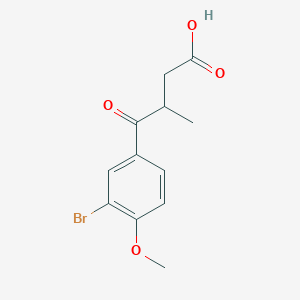
![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)